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Introduction
Sgf29 (SAGA-associated factor 29) is a critical component of the SAGA (Spt-Ada-Gcn5

acetyltransferase) complex, a multi-subunit protein complex involved in transcriptional

regulation. Sgf29 functions as a chromatin "reader" by specifically recognizing and binding to

di- and tri-methylated lysine 4 on histone H3 (H3K4me2/3) through its tandem Tudor domains.

[1][2][3][4] This interaction is essential for recruiting the SAGA complex to target gene

promoters, leading to subsequent histone H3 acetylation and transcriptional activation.[1][2][4]

[5][6] Dysregulation of this pathway has been implicated in various diseases, including cancer.

Sgf29-IN-1 (also known as Cpd_DC60) is a selective small molecule inhibitor that targets the

tandem Tudor domains of Sgf29. By competitively binding to the same aromatic cage that

recognizes the methylated histone tail, Sgf29-IN-1 effectively disrupts the interaction between

Sgf29 and H3K4me3, thereby inhibiting the recruitment of the SAGA complex and downstream

gene activation. This application note provides a detailed protocol for an in vitro AlphaScreen®

assay to characterize the inhibitory activity of Sgf29-IN-1.

Signaling Pathway and Mechanism of Action
Sgf29 acts as a molecular bridge linking histone methylation to histone acetylation. The tandem

Tudor domains of Sgf29 recognize and bind to H3K4me2/3 marks on nucleosomes at gene

promoters. This binding event serves as an anchor, recruiting the entire SAGA complex to the
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specific chromatin locus. The SAGA complex then utilizes its histone acetyltransferase (HAT)

activity, primarily through the Gcn5 subunit, to acetylate histone H3, leading to a more open

chromatin structure and facilitating the initiation of transcription. Sgf29-IN-1 inhibits this process

by blocking the initial recognition of the H3K4me3 mark by Sgf29.

Nucleosome

SAGA Complex

Histone H3 H3K4me3Methylation SAGA Complex Recruitmentvia Sgf29 binding

Sgf29

Binds

Gcn5 (HAT) Other SubunitsSgf29-IN-1 Inhibits

Histone H3 AcetylationGcn5 activity Gene Activation

Click to download full resolution via product page

Sgf29 signaling pathway and mechanism of Sgf29-IN-1 inhibition.

Experimental Protocols
Recombinant Sgf29 Tandem Tudor Domain (TTD)
Expression and Purification
A construct of human Sgf29 containing the tandem Tudor domains (residues 114-293) with an

N-terminal His6-tag is expressed in E. coli and purified.

Materials:

pET-28a vector containing the His6-Sgf29-TTD insert

E. coli BL21(DE3) competent cells

LB Broth and Agar with Kanamycin (50 µg/mL)

Isopropyl β-D-1-thiogalactopyranoside (IPTG)
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Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM Imidazole, 1 mM PMSF)

Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM Imidazole)

Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM Imidazole)

Ni-NTA Agarose resin

Dialysis Buffer (25 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT)

Protocol:

Transform the pET-28a-His6-Sgf29-TTD plasmid into E. coli BL21(DE3) cells and plate on

LB agar with kanamycin.

Inoculate a single colony into LB broth with kanamycin and grow overnight at 37°C with

shaking.

Inoculate a larger culture with the overnight culture and grow at 37°C to an OD600 of 0.6-

0.8.

Induce protein expression with 0.5 mM IPTG and incubate for 16-18 hours at 18°C.

Harvest the cells by centrifugation and resuspend the pellet in Lysis Buffer.

Lyse the cells by sonication on ice and clarify the lysate by centrifugation.

Apply the supernatant to a pre-equilibrated Ni-NTA agarose column.

Wash the column with Wash Buffer to remove unbound proteins.

Elute the His6-Sgf29-TTD protein with Elution Buffer.

Pool the elution fractions containing the protein and dialyze against Dialysis Buffer.

Determine the protein concentration using a Bradford assay or by measuring absorbance at

280 nm.

Verify the purity of the protein by SDS-PAGE.
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Sgf29-IN-1 AlphaScreen® Assay
This protocol describes a competitive binding assay to measure the inhibition of the Sgf29-TTD

and H3K4me3 peptide interaction by Sgf29-IN-1. The assay utilizes Streptavidin-coated Donor

beads that bind to a biotinylated H3K4me3 peptide and Nickel Chelate Acceptor beads that

bind to the His6-tagged Sgf29-TTD.

Experimental Workflow Diagram:
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Reagent Preparation

Assay Plate Incubation

Prepare Sgf29-IN-1 serial dilutions

Add Sgf29-IN-1 or DMSO to plate

Prepare His6-Sgf29-TTD and
biotin-H3K4me3 peptide mix

Add protein-peptide mix

Prepare Streptavidin-Donor and
Ni-Chelate Acceptor bead mix

Add bead mix

Incubate for 30 min at RT

Incubate for 60 min at RT in the dark

Read AlphaScreen Signal

Click to download full resolution via product page

AlphaScreen assay workflow for Sgf29-IN-1.

Materials and Reagents:
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Reagent Supplier
Catalog Number
(Example)

Final
Concentration

His6-Sgf29-TTD In-house preparation N/A 75 nM

Biotinylated H3(1-

18)K4me3 peptide
AnaSpec AS-64415 150 nM

Sgf29-IN-1 MedChemExpress HY-136363 Variable

Streptavidin-coated

Donor Beads
PerkinElmer 6760002 20 µg/mL

Nickel Chelate

Acceptor Beads
PerkinElmer AL108C 20 µg/mL

AlphaScreen Assay

Buffer
N/A See formulation below N/A

384-well white opaque

OptiPlate™
PerkinElmer 6007290 N/A

DMSO Sigma-Aldrich D2650 Variable (max 0.8%)

Assay Buffer Formulation:

50 mM HEPES, pH 7.4

100 mM NaCl

5 mM TCEP

0.1% (w/v) Bovine Serum Albumin (BSA)

Protocol (per well of a 384-well plate):

Prepare a serial dilution of Sgf29-IN-1 in DMSO. Then, dilute the inhibitor in AlphaScreen

Assay Buffer to the desired concentrations.

Add 2.5 µL of the Sgf29-IN-1 dilution or DMSO (for control wells) to the wells of the 384-well

plate.
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Prepare a mix of His6-Sgf29-TTD and biotinylated H3K4me3 peptide in AlphaScreen Assay

Buffer.

Add 5 µL of the protein-peptide mix to each well.

Incubate the plate for 30 minutes at room temperature, protected from light.

Prepare a suspension of Streptavidin-coated Donor beads and Nickel Chelate Acceptor

beads in AlphaScreen Assay Buffer.

Add 2.5 µL of the bead suspension to each well under subdued lighting.

Incubate the plate for 60 minutes at room temperature in the dark.

Read the plate on an AlphaScreen-capable plate reader (e.g., PerkinElmer EnSpire® or

EnVision®) with an excitation wavelength of 680 nm and an emission wavelength of 520-620

nm.

Data Presentation and Analysis
The inhibitory activity of Sgf29-IN-1 is determined by measuring the decrease in the

AlphaScreen signal. The data can be normalized to control wells (DMSO only for 100% activity

and no Sgf29-TTD for 0% activity) and plotted as percent inhibition versus inhibitor

concentration. The IC50 value, the concentration of inhibitor that causes 50% inhibition of the

signal, can then be calculated using a non-linear regression curve fit (e.g., log(inhibitor) vs.

response -- variable slope).

Example Data Table:
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Sgf29-IN-1 (µM)
AlphaScreen Signal
(Counts)

% Inhibition

0 (DMSO) 250,000 0

0.01 245,000 2

0.1 220,000 12

1 150,000 40

10 50,000 80

100 10,000 96

No Sgf29-TTD 5,000 100

IC50 Determination:

Compound Target Assay Type IC50 (µM)

Sgf29-IN-1 Sgf29-TTD AlphaScreen ~1.5

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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